molecular formula C11H14F3NO3S B8187200 (S)-2-(trifluoromethyl)azetidine tosylate

(S)-2-(trifluoromethyl)azetidine tosylate

Cat. No.: B8187200
M. Wt: 297.30 g/mol
InChI Key: CDFFBCXHVADOPM-HVDRVSQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(trifluoromethyl)azetidine tosylate is a compound that features a four-membered azetidine ring with a trifluoromethyl group attached to the second carbon atom. The tosylate group is a common leaving group in organic synthesis, making this compound a valuable intermediate in various chemical reactions. The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are beneficial in pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(trifluoromethyl)azetidine tosylate typically involves the trifluoromethylation of azetidine derivatives. One common method is the reaction of azetidine with trifluoromethylating agents such as Umemoto’s reagent under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The tosylate group can be introduced by reacting the resulting trifluoromethylated azetidine with p-toluenesulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves continuous flow chemistry techniques to ensure high yield and purity. The use of flow reactors allows for precise control over reaction conditions, such as temperature and pressure, leading to more efficient and scalable production .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(trifluoromethyl)azetidine hydrochloride
  • (S)-2-(trifluoromethyl)azetidine acetate
  • (S)-2-(trifluoromethyl)azetidine triflate

Uniqueness

(S)-2-(trifluoromethyl)azetidine tosylate is unique due to its tosylate group, which is a better leaving group compared to other similar compounds. This property makes it more reactive in nucleophilic substitution reactions, providing a broader range of synthetic applications .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;(2S)-2-(trifluoromethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H6F3N/c1-6-2-4-7(5-3-6)11(8,9)10;5-4(6,7)3-1-2-8-3/h2-5H,1H3,(H,8,9,10);3,8H,1-2H2/t;3-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFFBCXHVADOPM-HVDRVSQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@@H]1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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